molecular formula C11H15N3O B13177945 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13177945
M. Wt: 205.26 g/mol
InChI Key: SWVOJXKMJXRGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine moiety.

Preparation Methods

The synthesis of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step. The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Chemical Reactions Analysis

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and other organometallic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sesamol in the presence of a twofold excess of trifluoroacetic acid leads to the formation of a pyrimidine derivative containing a pyrimidine moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions contribute to its pharmacological effects, such as antioxidative and antibacterial activities.

Biological Activity

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities. This compound features a pyrimidine core with a dimethylpyrrolidine substituent and a carbaldehyde functional group, which significantly influences its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Molecular Formula: C₁₁H₁₅N₃O
Molecular Weight: 205.26 g/mol
IUPAC Name: this compound

Structural Characteristics

The presence of the dimethylpyrrolidine moiety enhances the compound's ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The carbaldehyde group is also critical for its reactivity, allowing it to participate in diverse chemical reactions such as oxidation and reduction.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Key findings include:

  • Enzyme Inhibition: The compound has been identified as an inhibitor of phosphodiesterase type 5 (PDE5) and endothelin-converting enzyme 1 (ECE1), suggesting potential applications in cardiovascular health and related diseases.
  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound's activity against bacteria or fungi remains limited .

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding to Enzymes: The compound's structure facilitates binding to target enzymes, inhibiting their activity.
  • Modulation of Signaling Pathways: By inhibiting specific enzymes, the compound may influence various signaling pathways involved in cellular processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to this compound. Notable findings include:

Table: Comparison of Related Compounds

Compound NameStructural FeaturesNotable Properties
2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehydeSimilar pyrimidine core with different substitutionExplored for antimicrobial properties
2-(Pyrrolidin-1-YL)pyrimidine derivativesContains a pyrrolidine moietyKnown for various pharmacological activities
2-(4-Phenylpiperazin-1-YL)pyrimidine derivativesPiperazine instead of pyrrolidineInvestigated for CNS activity

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(2,4-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-8-3-9(2)14(6-8)11-12-4-10(7-15)5-13-11/h4-5,7-9H,3,6H2,1-2H3

InChI Key

SWVOJXKMJXRGFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1)C2=NC=C(C=N2)C=O)C

Origin of Product

United States

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